

# An In-depth Technical Guide to Isobutyl Valerate

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## Compound of Interest

Compound Name: *Isobutyl valerate*

Cat. No.: *B076362*

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This technical guide provides a comprehensive overview of **isobutyl valerate**, a key ester in the flavor and fragrance industry, with potential applications in various research and development sectors. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies.

## Chemical Identity and Synonyms

**Isobutyl valerate** is chemically defined as the ester of isobutanol and valeric acid.<sup>[1]</sup> Its unique chemical structure contributes to its characteristic fruity aroma.

CAS Number: 10588-10-0<sup>[1]</sup>

Synonyms:

- Isobutyl pentanoate<sup>[1]</sup>
- 2-Methylpropyl pentanoate<sup>[1]</sup>
- Valeric acid, isobutyl ester<sup>[1]</sup>
- Isobutyl n-valerate
- 2-Methyl-1-propyl pentanoate
- Pentanoic acid, 2-methylpropyl ester<sup>[1]</sup>

## Physicochemical Properties

A summary of the key quantitative data for **isobutyl valerate** is presented in the table below for easy reference and comparison.

| Property            | Value   | Reference |
|---------------------|---|-----------|
| Molecular Formula   | C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>   | [1]       |
| Molecular Weight    | 158.24 g/mol  | [1]       |
| Boiling Point       | 167 - 183.34 °C   | [2]       |
| Density             | 0.854 - 0.874 g/cm <sup>3</sup>   | [2]       |
| Refractive Index    | 1.4046  |           |
| Flash Point         | 55.56 - 63 °C   |           |
| Solubility          | Almost insoluble in water;<br>soluble in propylene glycol,<br>miscible with alcohol and oils. |           |
| LogP                | 2.8 - 3.177   | [1]       |
| Dielectric Constant | 3.8   |           |

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **isobutyl valerate** are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory settings.

**Isobutyl valerate** can be synthesized through the acid-catalyzed Fischer esterification of valeric acid and isobutanol.[3] The following is a representative protocol.

Materials:

- Valeric acid
- Isobutanol

- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Diethyl ether (or other suitable extraction solvent)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine equimolar amounts of valeric acid and a slight excess of isobutanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) while cooling the flask in an ice bath.
- Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After cooling, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude **isobutyl valerate** can be purified by fractional distillation under reduced pressure.

### 3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **isobutyl valerate**.<sup>[4]</sup>

#### Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column (e.g., HP-5MS, DB-5)

#### Procedure:

- Sample Preparation: Dilute the **isobutyl valerate** sample in a suitable solvent (e.g., hexane or dichloromethane). For complex matrices, a prior extraction step may be necessary.
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC inlet. A split injection is typically used to prevent column overloading.[\[5\]](#)
- GC Separation: Employ a temperature program to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at a rate of 10°C/min.
- MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectrum will show a characteristic fragmentation pattern for **isobutyl valerate**, allowing for its unambiguous identification. Quantification can be achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.[\[4\]](#)

#### 3.2.2. High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for volatile esters, HPLC can also be used, particularly for less volatile derivatives or when coupled with a mass spectrometer.

#### Instrumentation:

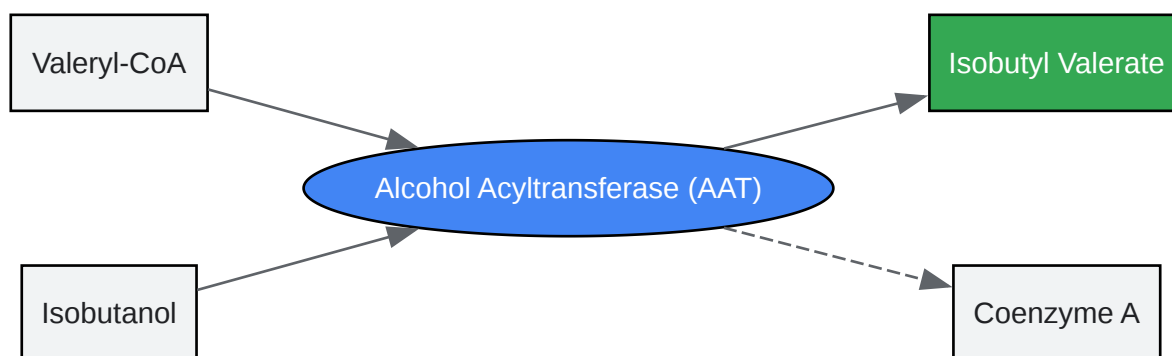
- HPLC system with a UV or MS detector
- Reversed-phase C18 column

#### Procedure:

- **Sample Preparation:** As **isobutyl valerate** lacks a strong UV chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, a mass spectrometer can be used as the detector. Samples should be dissolved in the mobile phase.
- **Mobile Phase:** A gradient of acetonitrile and water is commonly used for the separation of esters.
- **Separation:** The sample is injected onto the column, and the components are separated based on their polarity.
- **Detection:** The eluting compounds are detected by the UV or MS detector. Quantification is performed by comparing the peak area to a calibration curve.

## Signaling Pathways and Logical Relationships

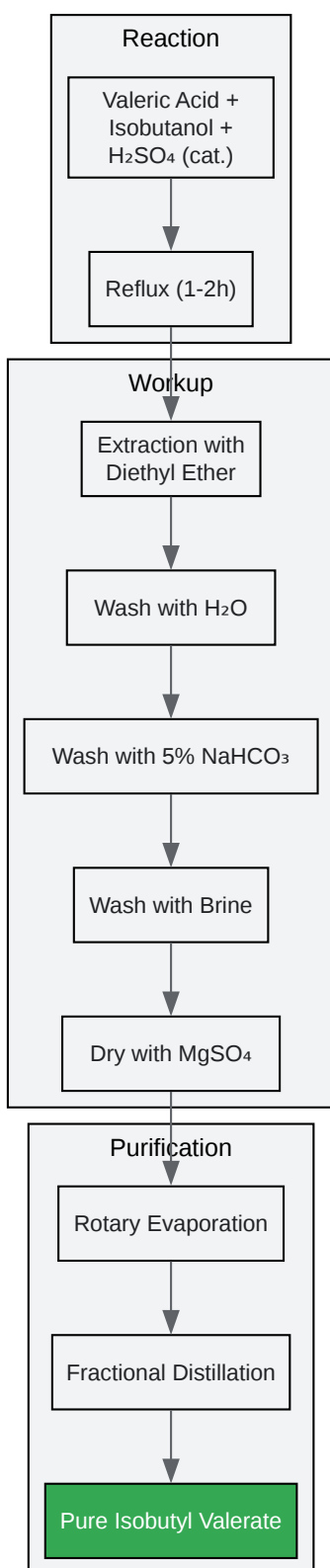
While specific signaling pathways in mammalian systems directly involving **isobutyl valerate** are not well-documented, the biosynthesis of esters is a fundamental biochemical process. The following diagram illustrates a generalized enzymatic pathway for ester synthesis, analogous to the production of isobutyl acetate, which can be logically extended to **isobutyl valerate**.



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Caption: Generalized enzymatic synthesis of **isobutyl valerate**.

The following diagram illustrates the typical workflow for the synthesis and purification of **isobutyl valerate** via Fischer esterification.



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Caption: Workflow for **isobutyl valerate** synthesis and purification.

## Safety and Regulatory Information

**Isobutyl valerate** is used as a flavoring agent in food. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated related compounds and generally recognizes short-chain esters as having a wide margin of safety at current levels of intake when used as flavoring agents.[6] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is a flammable liquid and may cause irritation.[1] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.

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## References

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